molecular formula C12H16O2 B12567681 (2S)-1-(Benzyloxy)pent-3-en-2-ol CAS No. 183623-25-8

(2S)-1-(Benzyloxy)pent-3-en-2-ol

Cat. No.: B12567681
CAS No.: 183623-25-8
M. Wt: 192.25 g/mol
InChI Key: VGJQTCINOXITIK-LBPRGKRZSA-N
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Description

(2S)-1-(Benzyloxy)pent-3-en-2-ol is an organic compound that belongs to the class of secondary alcohols. It features a benzyl group attached to an oxygen atom, which is further connected to a pent-3-en-2-ol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(Benzyloxy)pent-3-en-2-ol can be achieved through several methods:

    Benzylation of Pent-3-en-2-ol: This method involves the reaction of pent-3-en-2-ol with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

    Reduction of (2S)-1-(Benzyloxy)pent-3-en-2-one: Another approach is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(Benzyloxy)pent-3-en-2-ol can undergo various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: CrO3, PCC, or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

Major Products Formed

    Oxidation: (2S)-1-(Benzyloxy)pent-3-en-2-one

    Reduction: (2S)-1-(Benzyloxy)pentane

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(Benzyloxy)pent-3-en-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2S)-1-(Benzyloxy)pent-3-en-2-ol depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Benzyloxy)butan-2-ol: Similar structure with a shorter carbon chain.

    (2S)-1-(Benzyloxy)hex-3-en-2-ol: Similar structure with a longer carbon chain.

    (2S)-1-(Benzyloxy)pent-3-en-1-ol: Similar structure with the hydroxyl group at a different position.

Uniqueness

(2S)-1-(Benzyloxy)pent-3-en-2-ol is unique due to its specific carbon chain length and the position of the hydroxyl group, which can influence its reactivity and interaction with other molecules. The presence of the benzyl group also imparts distinct chemical properties compared to other similar compounds.

Properties

CAS No.

183623-25-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(2S)-1-phenylmethoxypent-3-en-2-ol

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11/h2-8,12-13H,9-10H2,1H3/t12-/m0/s1

InChI Key

VGJQTCINOXITIK-LBPRGKRZSA-N

Isomeric SMILES

CC=C[C@@H](COCC1=CC=CC=C1)O

Canonical SMILES

CC=CC(COCC1=CC=CC=C1)O

Origin of Product

United States

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